molecular formula C6H5F2NO B2729050 1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde CAS No. 1519187-90-6

1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2729050
CAS No.: 1519187-90-6
M. Wt: 145.109
InChI Key: HEFWOSFNVTXCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that features a pyrrole ring substituted with a difluoromethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde typically involves the introduction of the difluoromethyl group onto the pyrrole ring. One common method is the difluoromethylation of pyrrole derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical chemistry .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods such as continuous flow chemistry. These methods ensure high yields and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Difluoromethyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde
  • 1-(Difluoromethyl)-1H-pyrrole-3-carbaldehyde
  • 1-(Difluoromethyl)-1H-pyrrole-4-carbaldehyde

Uniqueness: 1-(Difluoromethyl)-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of the difluoromethyl and aldehyde groups on the pyrrole ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

1-(difluoromethyl)pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)9-3-1-2-5(9)4-10/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFWOSFNVTXCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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